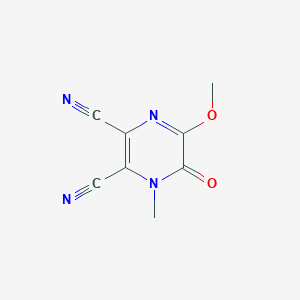
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile is a heterocyclic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and two cyano groups attached to a dihydropyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile can be achieved through several methods. One common approach involves the reaction of 5-methoxy-1-methylpyrazine-2,3-dicarbonitrile with an oxidizing agent to introduce the oxo group at the 6-position. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.
Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile: Similar structure but lacks the methoxy group.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
The presence of the methoxy group in 5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as increased solubility or enhanced binding affinity to biological targets.
Propiedades
Fórmula molecular |
C8H6N4O2 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
5-methoxy-1-methyl-6-oxopyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H6N4O2/c1-12-6(4-10)5(3-9)11-7(14-2)8(12)13/h1-2H3 |
Clave InChI |
MFVNHQYHHWYMSM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=C(C1=O)OC)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


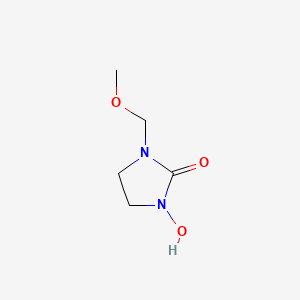
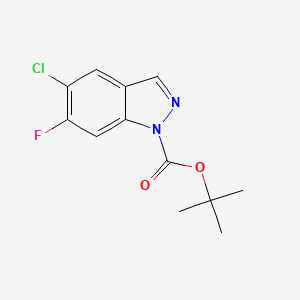
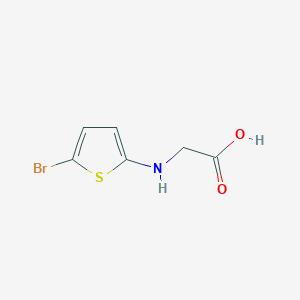
![[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13111367.png)
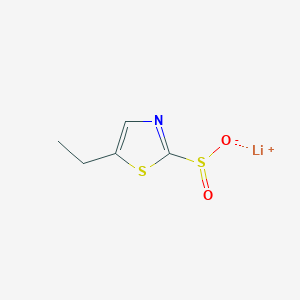

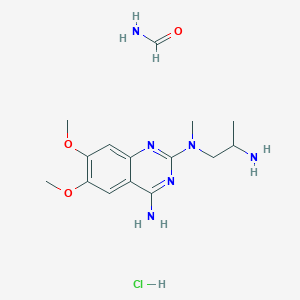
![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
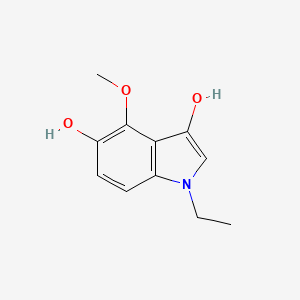
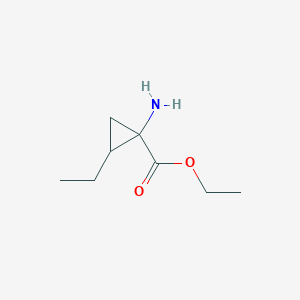
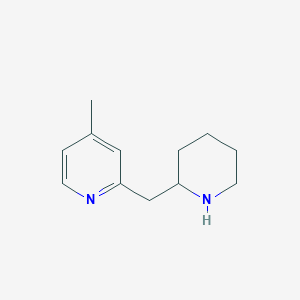

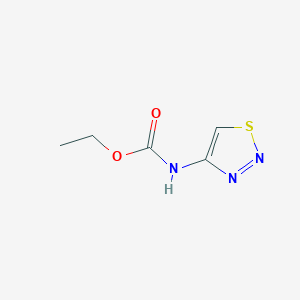
![2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)
